molecular formula C14H18O3 B1325838 5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid CAS No. 92864-23-8

5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1325838
CAS No.: 92864-23-8
M. Wt: 234.29 g/mol
InChI Key: OQTXPVGEWWEPOQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic chemical identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially designated as 5-(2,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid according to IUPAC naming standards. This nomenclature reflects the presence of a pentanoic acid backbone with specific substitutions at defined carbon positions.

The compound possesses the molecular formula C₁₄H₁₈O₃ and exhibits a molecular weight of 234.29 grams per mole. The Chemical Abstracts Service registry number for this compound is 92864-23-8, providing a unique identifier for database searches and regulatory documentation. Additionally, the compound is catalogued under the Molecular Design Limited number MFCD09801867, facilitating identification in chemical inventory systems.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is CC1=CC(=C(C=C1)C)C(=O)CC(C)CC(=O)O, which provides a linear text-based description of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C14H18O3/c1-9-4-5-11(3)12(6-9)13(15)7-10(2)8-14(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17), offering a standardized representation that enables precise structural identification across different chemical databases.

The compound exhibits specific stereochemical considerations due to the presence of an asymmetric carbon center at the 3-position of the valeric acid chain. The undefined atom stereocenter count of 1 indicates potential for stereoisomerism, though the specific stereochemical configuration requires experimental determination. This structural feature contributes to the compound's three-dimensional complexity and potential biological activity profiles.

Crystallographic Analysis and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals significant structural complexity arising from the aromatic-aliphatic hybrid nature of the molecule. The compound exhibits five rotatable bonds, indicating considerable conformational flexibility that influences its physical and chemical properties. This rotational freedom primarily occurs along the carbon-carbon bonds connecting the aromatic ring to the ketone functionality and throughout the aliphatic chain.

The molecular geometry demonstrates a topological polar surface area of 54.4 square Angstroms, calculated using computational methods that consider the contribution of polar functional groups to the overall molecular surface. This parameter provides crucial insights into the compound's potential for intermolecular interactions and solvent accessibility patterns. The relatively moderate polar surface area suggests balanced hydrophilic and hydrophobic characteristics.

Computational analysis reveals a complexity value of 285, derived from structural algorithms that quantify molecular intricacy based on connectivity patterns and functional group distributions. This complexity metric indicates a moderately sophisticated molecular architecture that influences both synthetic accessibility and analytical characterization requirements. The heavy atom count of 17 atoms further supports the substantial molecular framework present in this compound.

The three-dimensional conformational preferences are influenced by intramolecular interactions between the aromatic ring system and the carbonyl functionalities. The 2,5-dimethyl substitution pattern on the phenyl ring creates steric considerations that affect the preferred dihedral angles between the aromatic plane and the attached carbonyl group. These conformational constraints influence the compound's overall molecular shape and subsequent intermolecular recognition properties.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through both proton and carbon-13 analysis. The aromatic region of the proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the 2,5-dimethylphenyl substitution pattern. The aromatic protons appear as complex multipiples in the 6.5-7.5 parts per million range, with coupling patterns reflecting the specific substitution geometry.

The aliphatic region demonstrates distinct resonances for the methyl groups attached to the aromatic ring, typically appearing around 2.2-2.4 parts per million as singlets due to their benzylic positioning. The valeric acid chain protons exhibit more complex splitting patterns, with the methyl group at the 3-position appearing as a doublet around 1.0-1.2 parts per million, coupled to the adjacent methine proton. The methylene protons adjacent to the carbonyl functionalities display characteristic downfield shifts reflecting their deshielding environment.

Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical environments for each carbon atom within the molecular framework. The carbonyl carbons appear in the characteristic 170-210 parts per million region, with the ketone carbon appearing further downfield than the carboxylic acid carbon due to electronic differences. The aromatic carbons exhibit signals in the 120-140 parts per million range, with quaternary carbons appearing as weaker signals due to relaxation considerations.

Fourier transform infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The carboxylic acid functionality exhibits a broad hydroxyl stretch around 2500-3300 inverse centimeters, overlapping with the characteristic carbonyl stretch near 1700 inverse centimeters. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region below 1500 inverse centimeters, providing molecular fingerprinting capabilities. The ketone carbonyl stretch typically appears as a strong absorption band around 1650-1750 inverse centimeters, distinguishable from the carboxylic acid carbonyl due to conjugation effects.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structural features. The molecular ion peak appears at mass-to-charge ratio 234, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the carboxylic acid functionality (mass 45) and cleavage adjacent to the aromatic ring, producing diagnostic fragment ions that confirm the structural assignment. The exact mass determination of 234.125594432 daltons provides high-precision molecular weight confirmation.

Table 1: Key Spectroscopic Parameters for this compound

Analytical Method Parameter Value Reference
Nuclear Magnetic Resonance Aromatic Protons 6.5-7.5 ppm
Nuclear Magnetic Resonance Aliphatic Methyl 1.0-2.4 ppm
Nuclear Magnetic Resonance Carbonyl Carbon-13 170-210 ppm
Fourier Transform Infrared Carboxylic Acid Stretch 2500-3300 cm⁻¹
Fourier Transform Infrared Carbonyl Stretch 1650-1750 cm⁻¹
Mass Spectrometry Molecular Ion 234 m/z
Mass Spectrometry Exact Mass 234.125594432 Da

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Analogues

Comparative structural analysis reveals significant differences between this compound and its positional isomers bearing alternative dimethyl substitution patterns on the aromatic ring. The 2,5-dimethyl substitution pattern represents an ortho-meta arrangement that creates distinct steric and electronic environments compared to other possible isomeric configurations.

The 2,3-dimethylphenyl analogue, catalogued as Chemical Abstracts Service number 951894-18-1, exhibits identical molecular formula and weight but differs significantly in its three-dimensional structure due to the vicinal dimethyl arrangement. This positional change affects the molecular conformational preferences and intermolecular packing characteristics. The 2,3-substitution pattern creates enhanced steric crowding around the carbonyl attachment point, potentially influencing reactivity patterns and physical properties.

Investigation of the 2,4-dimethylphenyl isomer, bearing Chemical Abstracts Service number 92864-22-7, demonstrates the impact of meta-para substitution versus the ortho-meta pattern of the target compound. The different substitution geometry affects the electronic distribution within the aromatic ring system, influencing both chemical reactivity and spectroscopic signatures. The para-methyl group in this isomer provides different steric shielding compared to the meta-positioning in the 2,5-isomer.

Structural comparison with the 3,5-dimethylphenyl analogue reveals the consequences of meta-meta substitution patterns. This symmetric substitution arrangement creates different conformational preferences and potentially altered biological activity profiles. The 3,5-dimethyl substitution eliminates the ortho-substitution effects present in the target compound, resulting in reduced steric hindrance around the carbonyl linkage point.

Table 2: Comparative Analysis of Dimethylphenyl Positional Isomers

Substitution Pattern Chemical Abstracts Service Number Molecular Formula Key Structural Differences Reference
2,5-Dimethyl (ortho-meta) 92864-23-8 C₁₄H₁₈O₃ Moderate steric hindrance
2,3-Dimethyl (ortho-ortho) 951894-18-1 C₁₄H₁₈O₃ Enhanced steric crowding
2,4-Dimethyl (ortho-para) 92864-22-7 C₁₄H₁₈O₃ Mixed electronic effects
3,5-Dimethyl (meta-meta) Not specified C₁₄H₁₈O₃ Symmetric substitution

The electronic properties of these isomeric compounds demonstrate variations in their hydrogen bond donor and acceptor capabilities. All isomers maintain consistent hydrogen bond donor count of 1 and acceptor count of 3, reflecting the identical functional group composition. However, the spatial arrangement of these hydrogen bonding sites differs significantly based on the aromatic substitution pattern, affecting intermolecular association behaviors and solubility characteristics.

Analysis of the computed physical properties reveals subtle but important differences between isomeric forms. The logarithmic partition coefficient values vary slightly among isomers due to different steric accessibility of polar functional groups and aromatic ring electron density distributions. These variations influence the compounds' behavior in biological systems and their synthetic utility in chemical transformations.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-4-5-11(3)12(6-9)13(15)7-10(2)8-14(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTXPVGEWWEPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645501
Record name 5-(2,5-Dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92864-23-8
Record name 5-(2,5-Dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,5-dimethylbenzene with an appropriate acyl chloride, followed by further functional group transformations to introduce the valeric acid moiety. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Routes

  • Condensation Reactions : The initial step often involves the condensation of appropriate aldehydes or ketones with malonic acid derivatives.
  • Oxidation : Subsequent oxidation steps are employed to introduce the necessary functional groups, yielding the final product.

Organic Synthesis

5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for further functionalization, making it valuable in creating pharmaceuticals and agrochemicals.

Research has indicated that this compound exhibits notable biological activities:

  • Antioxidant Properties : Studies show that it can enhance the activity of antioxidant enzymes, potentially mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.
  • Enzyme Interaction : Molecular docking studies indicate that it interacts with key metabolic enzymes, influencing various biochemical pathways.

Antioxidant Effects

A study demonstrated that related compounds significantly up-regulated antioxidant enzymes while down-regulating markers of oxidative stress. This suggests potential therapeutic roles in conditions associated with oxidative stress.

Wound Healing Potential

Research indicates enhanced wound healing capabilities attributed to antioxidant and anti-inflammatory properties. Such findings highlight possible applications in dermatological formulations.

Enzyme Interaction Studies

Molecular docking studies have shown stable binding interactions between this compound and key enzymes involved in metabolic pathways. This suggests its potential as a lead compound for drug development targeting specific metabolic disorders.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid
  • 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid
  • 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Uniqueness

5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different physical, chemical, and biological properties compared to its similar compounds.

Biological Activity

5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid (CAS Number: 92864-23-8) is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H18O3
  • Molecular Weight : 234.30 g/mol
  • Functional Groups : The compound features both a ketone and a carboxylic acid functional group, which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways.
  • Receptors : It has been investigated for its ability to bind to specific receptors, potentially affecting signaling pathways related to inflammation and pain management.

Biological Effects

Research indicates that this compound exhibits several biological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases .
  • Cytotoxicity : The compound's cytotoxic effects have been assessed using various cell lines. For instance, in vitro studies demonstrated that it could induce apoptosis in cancer cells at certain concentrations .
  • Neuroprotective Properties : Some studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound may help mitigate neuronal damage by modulating oxidative stress responses .

Case Studies

  • Inflammation Model : In a study involving mouse splenocytes, the compound demonstrated a significant reduction in pro-inflammatory cytokine production when administered at concentrations of 100 nM, suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Lines : A rescue assay using various cancer cell lines revealed that this compound effectively inhibited cell proliferation at higher concentrations (≥50 µM), indicating its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3,5-Dimethylphenylacetic acidC11H14O2Lacks valeric acid backbone
3,5-Dimethylbenzoic acidC10H12O2Contains a benzoic structure
3,5-Dimethylphenylpropionic acidC13H18O2Propionic acid backbone

The unique structural features of this compound contribute to its distinct biological properties compared to these analogs.

Q & A

Q. What synthetic methodologies are most effective for producing 5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach, including Friedel-Crafts acylation of 2,5-dimethylbenzene with an acyl chloride to introduce the ketone group, followed by alkylation or condensation reactions to build the valeric acid backbone. Key conditions include:

  • Catalysts : Aluminum chloride (AlCl₃) for Friedel-Crafts acylation .
  • Solvents : Dichloromethane (DCM) or toluene for acylation steps .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise control of temperature (e.g., 0–5°C for acylation) and stoichiometric ratios of reagents. Side reactions, such as over-acylation or ring substitution, can be mitigated by using protective groups for the carboxylic acid moiety during intermediate steps .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the aromatic substitution pattern (2,5-dimethylphenyl) and aliphatic chain structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₈O₃, MW 234.29 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect the compound’s reactivity and biological interactions?

Comparative studies with analogs reveal:

CompoundSubstituent PositionKey Properties
5-(3,5-Dimethylphenyl) analog3,5-dimethylEnhanced steric hindrance, reduced enzymatic binding affinity
5-(4-Methoxyphenyl) analog4-methoxyElectron-donating groups increase aromatic ring reactivity in electrophilic substitutions .
The 2,5-dimethyl substitution in the target compound balances steric bulk and electronic effects, enabling selective interactions with enzymes like cytochrome P450 isoforms .

Q. What experimental strategies can resolve contradictions in reported biological activity data across similar compounds?

  • Dose-Response Curves : Establish IC₅₀ values for enzyme inhibition under standardized conditions (e.g., pH 7.4, 37°C) .
  • Structural-Activity Relationship (SAR) Studies : Compare inhibition kinetics of analogs with varying substituents. For example, 2,5-dimethylphenyl derivatives show higher selectivity for COX-2 than 3,4-dimethyl analogs due to reduced steric clash in the active site .
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) to predict binding modes and validate experimental data .

Q. How can researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound?

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive, non-competitive). For example, studies on acetylcholinesterase inhibition revealed mixed-type kinetics, suggesting binding to both the active site and allosteric regions .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to visualize binding interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Methodological Considerations

Q. What are common pitfalls in scaling up synthesis from milligram to gram quantities, and how can they be addressed?

  • Side Reactions : Increased by-product formation due to prolonged reaction times. Solution: Use flow chemistry (continuous reactors) to maintain precise temperature and mixing .
  • Purification Challenges : Traditional column chromatography becomes impractical. Alternative: Switch to recrystallization with optimized solvent pairs (e.g., ethyl acetate/hexane) .

Q. How can researchers validate the compound’s stability under physiological conditions for in vitro studies?

  • Stability Assays : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and analyze degradation via HPLC at 0, 24, and 48 hours .
  • Mass Spectrometry : Identify degradation products (e.g., oxidation of the ketone group to carboxylic acid) .

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